N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-9-7-13(8-10-14)17-20-21-18(24-17)19-16(22)11-12-25-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIZCFOGDJTNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenylthio group is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound. These products often exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and phenylthio groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural features and properties of the target compound with structurally related analogs:
Key Observations
Substituent Effects: Electron-Donating Groups (e.g., 4-Methoxy): The target compound and LMM5 both feature 4-methoxyphenyl groups, which improve solubility compared to nitro (8h) or chlorophenyl (7k) substituents. Electron-Withdrawing Groups (e.g., Nitro, Chlorine): Compounds like 8h and 7k exhibit higher melting points due to stronger intermolecular interactions but may incur higher toxicity (e.g., hemolysis for 7k) .
Biological Activity :
- The phenylthio group in the target compound contrasts with sulfonamide (LMM5) or sulfonyl (8i) moieties in analogs. While sulfonamides are linked to enzyme inhibition (e.g., LOX inhibition in ), phenylthio groups may favor membrane penetration, as seen in antifungal oxadiazoles .
- Chlorophenyl derivatives (e.g., 7k) show marked toxicity, whereas methoxy-substituted compounds (target, LMM5) are associated with lower hemolytic risks .
Thermal Stability :
- Nitro-substituted 8h has the highest melting point (158–159°C), attributed to its rigid, planar nitro group. The target compound’s melting point is likely lower (estimated 130–150°C) due to the flexible propanamide chain .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, summarizing relevant findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C22H22N4O3S
- Molecular Weight : 422.50 g/mol
- IUPAC Name : this compound
The presence of the oxadiazole ring and phenylthio group contributes to its biological activity by potentially influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole structure can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its effectiveness against multiple strains, showing promising results in inhibiting bacterial growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. For example, in HCT-116 colon cancer cells, treatment with the compound resulted in a significant decrease in cell viability, as shown in the following data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 8.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed through various assays measuring cytokine production. Notably, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 90 |
Mechanistic Studies
The mechanisms underlying the biological activities of this compound have been explored through various studies:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment leads to increased Annexin V staining in cancer cells, indicating early apoptotic changes.
- Cell Cycle Arrest : Analysis of cell cycle distribution showed a significant increase in the G1 phase population after treatment with the compound.
- Gene Expression Modulation : RT-PCR analyses indicated upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- In a study focusing on breast cancer treatment, a derivative similar to this compound was administered to MCF-7 xenograft models, resulting in significant tumor regression compared to controls.
- Another study evaluated the anti-inflammatory effects on arthritis models, where administration led to reduced swelling and pain scores compared to untreated groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., thiosemicarbazides or oxadiazole intermediates) under controlled conditions. Key steps include:
- Use of POCl₃ as a cyclizing agent for oxadiazole ring formation .
- Temperature control (e.g., reflux at 90°C for 3 hours) and pH adjustment (e.g., pH 8–9 with ammonia) to precipitate intermediates .
- Purification via recrystallization (e.g., DMSO/water mixtures) or chromatography .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and validate purity with NMR and mass spectrometry (MS) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, especially distinguishing oxadiazole and phenylthio moieties .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, S–C) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Example : In analogs, IR peaks at 1650–1750 cm⁻¹ confirm amide C=O bonds, while NMR signals at δ 7.2–8.1 ppm correlate with aromatic protons .
Q. What preliminary biological screening methods are recommended for assessing its therapeutic potential?
- Approach :
- In vitro assays : Test antimicrobial activity via disc diffusion; evaluate cytotoxicity using MTT assays on cancer cell lines .
- Targeted studies : Molecular docking to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Key Findings : Structural analogs with oxadiazole and thioamide groups show antimicrobial and anticancer activities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Strategy :
- Comparative SAR Analysis : Tabulate substituent effects on activity (see Table 1).
- Dose-Response Studies : Validate discrepancies using standardized assays (e.g., IC₅₀ comparisons) .
- Example : Substituting 4-methoxyphenyl with 4-chlorophenyl in analogs increases antimicrobial potency but reduces solubility .
Q. What mechanistic insights exist for the compound’s potential interaction with biological targets?
- Proposed Mechanisms :
- Enzyme inhibition : Oxadiazole derivatives inhibit topoisomerase II or proteasomes via π-π stacking and hydrogen bonding .
- Receptor modulation : The phenylthio group may interact with cysteine residues in kinases or GPCRs .
- Validation Tools : Use X-ray crystallography or cryo-EM to resolve binding modes .
Q. How can synthetic routes be modified to improve scalability without compromising purity?
- Innovations :
- Flow Chemistry : Reduces side reactions in multi-step syntheses .
- Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Case Study : A thiadiazole analog achieved 95.7% yield using NaOH-mediated cyclization in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
